2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one
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Overview
Description
2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a quinoline moiety fused with a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of quinoline derivatives with thiourea or its derivatives under specific conditions. One common method includes the reaction of quinoline-2-carbaldehyde with thiourea in the presence of a base such as sodium hydroxide, followed by cyclization to form the thiadiazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function, while the thiadiazine ring can interact with various enzymes and proteins, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-yl hydrogen sulfate: Contains a quinoline moiety and exhibits similar chemical properties.
2,3-Dihydro-furo[3,2-h]quinolines: Another class of quinoline derivatives with potential biological activities.
Uniqueness
2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to the presence of the thiadiazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88038-48-6 |
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Molecular Formula |
C12H9N3OS |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-quinolin-2-yl-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C12H9N3OS/c16-11-7-17-12(15-14-11)10-6-5-8-3-1-2-4-9(8)13-10/h1-6H,7H2,(H,14,16) |
InChI Key |
DZBOLGMGRPMPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN=C(S1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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